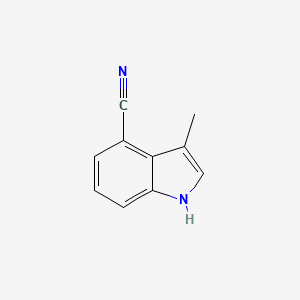

3-methyl-1H-indole-4-carbonitrile

Description

3-Methyl-1H-indole-4-carbonitrile (CAS RN 1425933-49-8) is a substituted indole derivative characterized by a methyl group at the 3-position and a cyano group at the 4-position of the indole ring. Key physicochemical properties include:

- Molecular formula: C₁₀H₈N₂

- Molecular weight: 156.184 g/mol

- Density: 1.2 ± 0.1 g/cm³

- Boiling point: 353.9 ± 22.0 °C (at 760 mmHg)

- Melting point: Not explicitly reported, but analogues suggest a range of 140–220 °C depending on substituents .

- LogP: 2.92, indicating moderate hydrophobicity.

- Spectral data: IR and NMR spectra would show characteristic nitrile (C≡N) stretching (~2200 cm⁻¹) and methyl group signals (~2.5 ppm in ¹H NMR) .

This compound is of interest in medicinal and materials chemistry due to the electron-withdrawing cyano group, which enhances stability and influences reactivity.

Properties

Molecular Formula |

C10H8N2 |

|---|---|

Molecular Weight |

156.18 g/mol |

IUPAC Name |

3-methyl-1H-indole-4-carbonitrile |

InChI |

InChI=1S/C10H8N2/c1-7-6-12-9-4-2-3-8(5-11)10(7)9/h2-4,6,12H,1H3 |

InChI Key |

KLSREYUCOBXHFR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CNC2=CC=CC(=C12)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Indole-4-Carbonitriles with Varied Substituents

Key Observations :

- Positional Effects: The 4-cyano substitution in this compound distinguishes it from 5- and 6-cyanoindoles. The electron-withdrawing cyano group at the 4-position may enhance ring planarity compared to other positions, affecting π-π stacking in crystal structures .

- Substituent Reactivity : Replacing the 3-methyl group with a formyl group (3-formyl derivative) introduces electrophilic reactivity, making the compound more suitable for condensation reactions .

Benzo[g]indole-4-Carbonitrile Derivatives

Compounds from the 1H-benzo[g]indole family share a fused bicyclic structure, offering enhanced rigidity and electronic effects:

Key Observations :

Non-Indole Carbonitriles with Similar Functional Groups

Key Observations :

- Structural Complexity : The spiro compound’s rigid geometry and high molecular weight (vs. 156 g/mol for the target compound) reduce volatility and increase thermal stability .

- Chromene vs. Indole : The chromene core in 1E lacks the nitrogen heteroatom of indole, leading to differences in electronic properties and binding interactions .

Preparation Methods

Friedel-Crafts Alkylation for 3-Methyl Substitution

The Friedel-Crafts alkylation is a cornerstone method for introducing alkyl groups to aromatic systems. For 3-methyl-1H-indole-4-carbonitrile, this reaction facilitates methyl group installation at the 3-position of the indole ring. The process typically employs methyl chloride or methyl iodide as alkylating agents in the presence of Lewis acids such as aluminum chloride (AlCl₃) .

Reaction Conditions and Optimization

-

Solvent System : Dichloromethane (DCM) and nitromethane in a 10:1 ratio to stabilize reactive intermediates .

-

Temperature : Maintained at 5–10°C to minimize side reactions like over-alkylation .

-

Atmosphere : Nitrogen protection to prevent oxidation of sensitive intermediates .

Procedure

-

Charge a reactor with DCM and nitromethane under nitrogen.

-

Gradually add AlCl₃ while cooling to 5°C.

-

Introduce methyl chloride dropwise, maintaining temperatures below 10°C.

-

Stir for 2–4 hours, followed by quenching with ice water.

Yield and Purity

Under optimized conditions, this step achieves 70–85% yield, with purity exceeding 95% after centrifugation and vacuum drying .

Directed Metallation-Cyanation for 4-Position Functionalization

Introducing the nitrile group at the 4-position requires precise regiocontrol. Directed metallation using lithium diisopropylamide (LDA) followed by cyanation with trimethylsilyl cyanide (TMSCN) is a validated approach.

Key Steps

-

Protection of Indole Nitrogen : Treat indole with ethyl chloroformate to form a carbamate directing group.

-

Metallation : React with LDA at -78°C in tetrahydrofuran (THF), deprotonating the 4-position.

-

Cyanation : Quench the lithiated intermediate with TMSCN, yielding the nitrile group .

Optimization Insights

-

Temperature : Strict control at -78°C ensures selective metallation.

-

Solvent : THF enhances reagent solubility and reaction homogeneity.

-

Workup : Hydrolysis with ammonium chloride and purification via silica gel chromatography.

Performance Metrics

-

Yield : 50–65% after purification.

-

Regioselectivity : >90% for the 4-position due to the directing group’s efficacy .

One-Pot Tandem Alkylation-Cyanation

A streamlined one-pot method combines Friedel-Crafts alkylation and cyanation, reducing isolation steps and improving efficiency.

Synthetic Route

-

Alkylation : React indole with methyl chloride/AlCl₃ in DCM-nitromethane.

-

In Situ Cyanation : Add copper(I) cyanide (CuCN) and palladium catalyst (Pd(PPh₃)₄) to the same reactor.

-

Heating : Reflux at 80°C for 12 hours to complete nitrile installation .

Advantages

-

Time Efficiency : Completes in 15 hours vs. 24+ hours for sequential steps.

-

Yield : 60–75% with purity ≥92% after recrystallization from ethanol .

Vilsmeier-Haack Formylation Followed by Cyanide Conversion

This two-step approach involves formylation at the 4-position followed by conversion of the aldehyde to a nitrile.

Step 1: Vilsmeier-Haack Formylation

-

Reagents : Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

-

Conditions : 0°C to room temperature, 6-hour reaction.

Step 2: Aldehyde to Nitrile Conversion

-

Method : Oxime formation (hydroxylamine hydrochloride) followed by dehydration (acetic anhydride).

Comparative Analysis of Methodologies

| Method | Key Reagents | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Friedel-Crafts + Cyanation | AlCl₃, TMSCN | 70–85 | 95 | Industrial |

| Directed Metallation | LDA, TMSCN | 50–65 | 90 | Lab-scale |

| One-Pot Tandem | AlCl₃, CuCN, Pd(PPh₃)₄ | 60–75 | 92 | Pilot-scale |

| Vilsmeier-Cyanide | POCl₃, Hydroxylamine | 70–78 | 88 | Lab-scale |

Critical Observations

-

Catalyst Impact : Palladium catalysts in one-pot methods enhance nitrile yield but increase cost.

-

Solvent Choice : DCM-nitromethane mixtures improve Lewis acid activity but require careful waste disposal .

-

Temperature Sensitivity : Exothermic reactions necessitate precise cooling to avoid byproducts.

Industrial-Scale Production Considerations

Scaling this compound synthesis demands:

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 3-methyl-1H-indole-4-carbonitrile?

The synthesis of this compound typically involves functionalizing indole derivatives. A common approach is the one-pot reaction using phosphorus oxychloride to introduce the nitrile group at the 4-position of the indole ring, followed by methylation at the 3-position. Reaction conditions (e.g., solvent choice, temperature control, and catalyst selection) are critical for optimizing yield and purity. For example, ethanol-water mixtures at 80–100°C have been effective in similar indole-carbonitrile syntheses .

Advanced: How can multi-step synthetic routes be optimized to minimize byproducts in this compound derivatives?

Advanced synthesis strategies often employ sequential functionalization, such as:

Nitrile Introduction : Use of Knoevenagel condensation or cyano-dehalogenation under palladium catalysis.

Methylation : Selective alkylation with methyl iodide in the presence of a base like NaH.

Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate intermediates.

Key parameters include reaction time, solvent polarity, and stoichiometric ratios. For instance, avoiding excess methylating agents reduces unwanted N-alkylation byproducts .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Core techniques include:

- NMR Spectroscopy : and NMR to confirm substitution patterns (e.g., methyl group at C3 and nitrile at C4).

- IR Spectroscopy : A sharp peak near 2200 cm confirms the nitrile group.

- Mass Spectrometry : High-resolution MS to verify molecular weight (CHN, MW 156.19 g/mol) .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SHELXL/SHELXS software) is critical for determining bond angles, torsion angles, and hydrogen-bonding networks. For example, dihedral angles between the indole ring and substituents (e.g., methyl and nitrile groups) can reveal steric effects. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Structural refinements using programs like Olex2 or PLATON ensure accuracy .

Basic: What solubility properties influence reaction design for this compound?

This compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMF, DMSO) and moderately in ethanol. Solubility impacts reaction media selection; for example, DMSO is ideal for SNAr reactions, while ethanol-water mixtures suit nucleophilic substitutions .

Advanced: How do substituent electronic effects modulate reactivity in electrophilic substitution reactions?

The nitrile group at C4 is electron-withdrawing, directing electrophiles to the C5/C6 positions. Methyl at C3 exerts steric hindrance, reducing reactivity at C2. Computational studies (DFT) can predict regioselectivity, while experimental validation via bromination or nitration confirms preferred sites .

Basic: What safety protocols are recommended for handling nitrile-containing indoles?

- Ventilation : Use fume hoods to avoid inhalation of nitrile vapors.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Storage : Inert atmosphere (argon) at –20°C to prevent degradation .

Advanced: What strategies enhance thermal stability during DSC analysis of indole-carbonitriles?

Differential Scanning Calorimetry (DSC) reveals decomposition temperatures. Stabilization strategies include:

- Sample Encapsulation : Hermetic pans to avoid oxidation.

- Heating Rate : Slow ramping (5°C/min) to detect phase transitions.

- Co-crystallization : Forming salts or co-crystals with stabilizing counterions .

Basic: How is chromatographic purity assessed for this compound?

- HPLC : C18 column with acetonitrile/water mobile phase (UV detection at 254 nm).

- TLC : Silica gel plates (R ≈ 0.5 in ethyl acetate/hexane 1:3).

Acceptable purity for biological assays is >95% .

Advanced: What computational tools predict biological activity of this compound derivatives?

- Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases).

- ADMET Prediction : SwissADME or pkCSM to assess absorption, toxicity, and metabolic stability.

Experimental validation via enzyme inhibition assays (e.g., IC determination) confirms predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.